molecular formula C9H10S B1585027 Cyclopropyl phenyl sulfide CAS No. 14633-54-6

Cyclopropyl phenyl sulfide

Cat. No.: B1585027
CAS No.: 14633-54-6
M. Wt: 150.24 g/mol
InChI Key: YIBKCPJOFAUAKY-UHFFFAOYSA-N
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Description

Cyclopropyl phenyl sulfide is an organic compound with the molecular formula C₉H₁₀S. It consists of a cyclopropyl group attached to a phenyl group through a sulfur atom. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 1,3-bis(phenylthio)propane with butyllithium in tetrahydrofuran (THF) at 0°C. This reaction produces 1-lithiothis compound, which can then be treated with electrophiles to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of butyllithium and THF in a controlled environment is crucial for maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl phenyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to cyclopropyl phenyl sulfoxide using nitrous acid formed in situ .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Cyclopropyl phenyl ether
  • Cyclopropyl phenyl sulfoxide
  • Phenoxycyclopropane

Comparison: Cyclopropyl phenyl sulfide is unique due to the presence of a sulfur atom, which imparts different reactivity compared to its oxygen analogs like cyclopropyl phenyl ether. The sulfur atom makes it more nucleophilic and capable of undergoing different types of chemical reactions, such as oxidation to sulfoxides .

Properties

IUPAC Name

cyclopropylsulfanylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10S/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBKCPJOFAUAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163357
Record name Benzene, (cyclopropylthio)-
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Molecular Weight

150.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Merck Index] Colorless liquid with a stench; [Alfa Aesar MSDS]
Record name Cyclopropyl phenyl sulfide
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CAS No.

14633-54-6
Record name Cyclopropyl phenyl sulfide
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Record name Benzene, (cyclopropylthio)-
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Record name (cyclopropylsulfanyl)benzene
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Record name CYCLOPROPYL PHENYL SULFIDE
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Synthesis routes and methods

Procedure details

To a stirred suspension of potassium tert-butoxide (52.4 g, 467 mmol) in DMSO (200 mL) was added thiophenol (42.9 g, 389 mmol) at 0° C. and stirred for 30 minutes at 20-25° C., followed by addition of bromocyclopropane (37.3 mL, 467 mmol). The reaction mixture was heated to 60° C. and continued to stir for 24 hours at the same temperature (with cold water circulation in the condenser). Reaction monitoring was done by TLC showed completion of reaction. The reaction mixture was then cooled to 20-25° C., added water (800 mL) then extracted with diethyl ether (3×400 mL). Diethyl ether layer was washed with water (500 mL) then with brine (150 mL) and dried over anhydrous sodium sulfate (75 g). Sodium sulfate was filtered and wash with diethyl ether (50 mL), solvent was removed under reduced pressure using rotavapour (bath temperature 30-35° C.) to get the required oily product which was dried under vacuum for 30 minutes. The crude material was used for the next step with out any purification.
Quantity
52.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
42.9 g
Type
reactant
Reaction Step Two
Quantity
37.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl phenyl sulfide
Reactant of Route 2
Cyclopropyl phenyl sulfide
Reactant of Route 3
Reactant of Route 3
Cyclopropyl phenyl sulfide
Reactant of Route 4
Reactant of Route 4
Cyclopropyl phenyl sulfide
Reactant of Route 5
Reactant of Route 5
Cyclopropyl phenyl sulfide
Reactant of Route 6
Reactant of Route 6
Cyclopropyl phenyl sulfide
Customer
Q & A

Q1: What is a convenient method to synthesize cyclopropyl phenyl sulfide?

A1: A simple and efficient method involves treating 1,3-bis(phenylthio)propane with two equivalents of n-butyllithium in tetrahydrofuran (THF) at 0°C. This reaction generates 1-lithiothis compound, a versatile intermediate for further synthetic transformations. [, , ]

Q2: Why is 1-lithiothis compound considered a useful synthetic intermediate?

A2: This lithiated species readily reacts with various electrophiles, enabling the preparation of diversely substituted cyclopropyl phenyl sulfides. [, , ] For example, it allows the synthesis of O-aryl and O-alkyl S-cyclopropyl dithiocarbonates in good yields. []

Q3: Are there alternative synthetic routes to cyclopropyl phenyl sulfides?

A3: Yes, cyclobutanols derived from this compound can undergo Bronsted or Lewis acid-mediated semi-pinacolic rearrangement. This reaction provides valuable intermediates for synthesizing cuparene-type sesquiterpenes. []

Q4: How do the reactivities of 1,2-bis(phenylthio)ethane and 1,4-bis(phenylthio)butane compare to 1,3-bis(phenylthio)propane under similar reaction conditions?

A4: Interestingly, treating 1,2-bis(phenylthio)ethane with butyllithium yields phenyl vinyl sulfide, while 1,4-bis(phenylthio)butane remains unreactive under the same conditions. This highlights the unique reactivity of the 1,3-bis(phenylthio)propane in forming the cyclopropyl ring system. []

Q5: Where can I find more information on the applications of this compound in organic synthesis?

A5: A review titled "Preparation and synthetic utility of cyclopropyl phenyl sulfides" provides a comprehensive overview of its synthetic applications. []

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